(2S,3S)-3-hydroxypyrrolidine-2-carboxamide

CAS No.: 412279-18-6

Cat. No.: VC2646502

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 412279-18-6 |

|---|---|

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol |

| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 |

| Standard InChI Key | HTJXCQYXFPTUOW-IMJSIDKUSA-N |

| Isomeric SMILES | C1CN[C@@H]([C@H]1O)C(=O)N |

| SMILES | C1CNC(C1O)C(=O)N |

| Canonical SMILES | C1CNC(C1O)C(=O)N |

Introduction

Fundamental Properties and Structure

Chemical Identity and Nomenclature

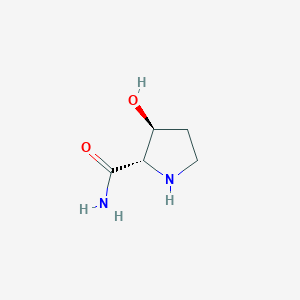

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide represents a specific stereoisomer within the hydroxypyrrolidine carboxamide family. The compound is identified by several key identifiers as detailed in Table 1.

Table 1: Chemical Identity Parameters of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide

| Parameter | Value |

|---|---|

| CAS Registry Number | 412279-18-6 |

| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxamide |

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol |

| Standard InChI | InChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 |

| Standard InChIKey | HTJXCQYXFPTUOW-IMJSIDKUSA-N |

| Isomeric SMILES | C1CNC@@HC(=O)N |

The nomenclature highlights the critical stereochemical aspects of this molecule, with the (2S,3S) prefix indicating the spatial orientation of substituents at positions 2 and 3 of the pyrrolidine ring.

Structural Characteristics

The compound features a five-membered pyrrolidine ring with a hydroxyl group at position 3 and a carboxamide group at position 2. The stereochemistry is defined by an S configuration at both positions 2 and 3, meaning both functional groups are on the same face of the pyrrolidine ring plane. This specific stereochemical arrangement likely influences its physicochemical properties and potential biological interactions.

Physicochemical Properties

Physical State and Solubility

Based on structural analysis and comparison with similar pyrrolidine derivatives, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is likely a crystalline solid at room temperature. The presence of both hydroxyl and amide groups suggests good solubility in polar solvents, including water and alcohols. These functional groups can participate in hydrogen bonding, which would enhance water solubility compared to less functionalized pyrrolidine derivatives.

Stability Considerations

The compound contains relatively stable functional groups. The amide linkage provides resistance to hydrolysis under mild conditions, while the secondary hydroxyl group may be susceptible to oxidation under certain conditions. The pyrrolidine ring structure itself is generally stable but may undergo ring-opening reactions under strong acidic or basic conditions.

Synthetic Approaches

Stereochemical Considerations

The key challenge in synthesizing (2S,3S)-3-hydroxypyrrolidine-2-carboxamide would be controlling the stereochemistry at positions 2 and 3. This might be accomplished through:

-

Starting with chiral precursors that maintain their stereochemistry through the synthesis

-

Using stereoselective reagents or catalysts that favor the formation of the desired isomer

-

Separation of stereoisomers after synthesis using chromatographic techniques

-

Enzymatic resolutions that selectively react with specific stereoisomers

Structural Comparison to Related Compounds

Relationship to Hydroxypyrrolidine Carboxylic Acids

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide shares structural similarities with several hydroxypyrrolidine carboxylic acids, including:

-

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid (cis-3-hydroxy-L-proline), which differs in both the stereochemistry at position 3 (R vs. S) and the functional group at position 2 (carboxylic acid vs. carboxamide) .

-

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, which shares the (2S,3S) stereochemistry but contains a carboxylic acid group instead of carboxamide and has an additional tert-butoxycarbonyl protecting group on the pyrrolidine nitrogen .

Table 2: Comparison of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| (2S,3S)-3-hydroxypyrrolidine-2-carboxamide | C5H10N2O2 | 130.15 g/mol | Base compound with (2S,3S) configuration |

| (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | 131.13 g/mol | Different stereochemistry at position 3 (R), carboxylic acid group instead of carboxamide |

| (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | 231.25 g/mol | Additional tert-butoxycarbonyl protecting group, carboxylic acid instead of carboxamide |

| (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid | C20H19NO5 | 353.4 g/mol | Different stereochemistry at position 2 (R), Fmoc protecting group, carboxylic acid instead of carboxamide |

These structural relationships suggest that (2S,3S)-3-hydroxypyrrolidine-2-carboxamide may serve as an intermediate or analog in the synthesis of more complex bioactive molecules .

Analytical Characterization

Spectroscopic Properties

Based on its structural features, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide would likely exhibit characteristic spectroscopic profiles:

-

Infrared Spectroscopy: Strong absorption bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1690 cm⁻¹), and O-H stretching (3200-3600 cm⁻¹)

-

Nuclear Magnetic Resonance: Distinctive proton signals for the pyrrolidine ring, hydroxyl group, and amide group; carbon signals reflecting the five carbon atoms in distinct chemical environments

-

Mass Spectrometry: Molecular ion peak at m/z 130, with fragmentation patterns likely showing loss of the amide group and ring opening

Chromatographic Behavior

The compound would likely show moderate retention on reverse-phase HPLC columns due to its balance of polar functional groups and the less polar pyrrolidine ring. Chiral chromatography would be essential for distinguishing it from diastereomers with different configurations at positions 2 and 3.

Research Status and Future Directions

Current Research Limitations

Research specifically on (2S,3S)-3-hydroxypyrrolidine-2-carboxamide appears limited in the current scientific literature. This gap presents opportunities for:

-

Developing efficient synthetic routes with stereochemical control

-

Investigating its potential biological activities

-

Exploring its utility as a building block in medicinal chemistry

-

Conducting comparative studies with related hydroxypyrrolidine derivatives

Future Research Perspectives

Future research directions might include:

-

Screening for specific biological activities, particularly in neurological pathways where pyrrolidine derivatives often show activity

-

Developing structure-activity relationships through the synthesis of analogs

-

Investigating potential applications in polymer chemistry and materials science

-

Computational studies to predict binding affinities with various biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume